BenchChemオンラインストアへようこそ!

6-Amino-N-methyl-9H-purine-9-carboxamide

Antitumor purine derivatives L1210 murine leukemia Structure–activity relationship

6-Amino-N-methyl-9H-purine-9-carboxamide (CAS 64442-29-1), also designated P-(N-methylcarbamoyl)adenine or N9-(N-methylcarbamoyl)adenine, is a heterocyclic purine derivative with molecular formula C₇H₈N₆O and a molecular weight of 192.18 g/mol. It belongs to the class of N9-carbamoyladenines, characterized by a carboxamide substituent at the N9 position of the adenine scaffold, distinguishing it structurally from N6-carbamoyl regioisomers and N9-alkyladenines.

Molecular Formula C7H8N6O
Molecular Weight 192.18 g/mol
CAS No. 64442-29-1
Cat. No. B12917266
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Amino-N-methyl-9H-purine-9-carboxamide
CAS64442-29-1
Molecular FormulaC7H8N6O
Molecular Weight192.18 g/mol
Structural Identifiers
SMILESCNC(=O)N1C=NC2=C(N=CN=C21)N
InChIInChI=1S/C7H8N6O/c1-9-7(14)13-3-12-4-5(8)10-2-11-6(4)13/h2-3H,1H3,(H,9,14)(H2,8,10,11)
InChIKeyCAYXYEQCSYBFPM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Amino-N-methyl-9H-purine-9-carboxamide (CAS 64442-29-1): A Differentiated N9-Carbamoyladenine for Targeted Purine Library Synthesis


6-Amino-N-methyl-9H-purine-9-carboxamide (CAS 64442-29-1), also designated P-(N-methylcarbamoyl)adenine or N9-(N-methylcarbamoyl)adenine, is a heterocyclic purine derivative with molecular formula C₇H₈N₆O and a molecular weight of 192.18 g/mol. It belongs to the class of N9-carbamoyladenines, characterized by a carboxamide substituent at the N9 position of the adenine scaffold, distinguishing it structurally from N6-carbamoyl regioisomers and N9-alkyladenines [1]. The compound was first synthesized and biologically characterized by Dutta et al. as part of a systematic investigation into carbamoylation reactions of adenine and its derivatives [2].

Why Generic Substitution of 6-Amino-N-methyl-9H-purine-9-carboxamide (CAS 64442-29-1) Fails: Regiochemical and Chain-Length Specificity in N9-Carbamoyladenines


Substitution within the N9-carbamoyladenine class is precluded by steep structure–activity relationships at two key loci: the regiochemistry of carbamoylation (N9 vs. N6) and the N-alkyl chain length. The N9-carbamoyl series (target compound class) consistently demonstrated greater growth-inhibitory activity against cultured mammalian tumor cells than the corresponding N6-carbamoyl regioisomers, with the N-methyl substituent proving optimal [1]. Lengthening the N-alkyl chain beyond methyl or introducing branching or unsaturation did not enhance activity and in several cases diminished potency [1]. Furthermore, N6,N9-dicarbamoyl derivatives were uniformly less active than the N9-monocarbamoyl counterparts [1]. These regiochemical and steric constraints mean that a seemingly similar N9-ethyl, N9-butyl, or N6-methyl analog cannot recapitulate the activity profile of the N9-methyl compound, making procurement based on precise identity essential.

Quantitative Differentiation Evidence for 6-Amino-N-methyl-9H-purine-9-carboxamide (CAS 64442-29-1) Against Closest Analogs


Superior L1210 Leukemia Cell Growth Inhibition: N9-Methyl vs. N6-Methyl and Other N9-Alkyl Congeners

In a direct head-to-head comparison across all synthesized N6- and N9-carbamoyladenines, 6-amino-N-methyl-9H-purine-9-carboxamide (compound 1) was among the two most potent growth inhibitors of L1210 murine leukemia cells. At a concentration of 10⁻⁴ M, compound 1 produced ≥70% growth inhibition [1]. The N6-regioisomeric counterpart, N6-(N-methylcarbamoyl)adenine, showed inferior activity in the same assay system, consistent with the broader class observation that N9-carbamoyladenines (series II) were generally more active than N6-carbamoyladenines (series III) [1]. Lengthening the N9-alkyl chain (ethyl, butyl, tert-butyl, allyl) or introducing aromatic substituents consistently reduced potency relative to the N-methyl lead [1].

Antitumor purine derivatives L1210 murine leukemia Structure–activity relationship

Regiochemical Selectivity in Cellular Activity: N9-Carbamoyl Consistently Outperforms N6-Carbamoyl

The 1977 systematic study by Dutta et al. established a clear class-level rank order: N9-carbamoyladenines (series II) exhibited stronger growth-inhibitory activity than the corresponding N6-carbamoyladenines (series III) across three cultured mammalian cell lines—L1210, normal human buffy coat leukocytes (Nc 37), and leukemic human buffy coat cells (RPMI 6410) [1]. For multiple matched N-alkyl pairs (e.g., N9-ethyl vs. N6-ethyl, N9-butyl vs. N6-butyl), the N9-substituted analog was the more potent member [1]. The N6,N9-dicarbamoyl derivatives (series IV) were less active than the N9-monocarbamoyl series, confirming that a single carbamoyl group at N9 is the pharmacophore-optimal configuration [1].

Regiochemistry–activity relationship N9 vs. N6 carbamoyladenine Leukemia cell line panel

N-Alkyl Chain Length Optimization: N9-Methyl as the Activity Maximum Compared to Ethyl, Butyl, and tert-Butyl Homologs

Within the N9-carbamoyladenine series, systematic variation of the N-alkyl substituent revealed that the N-methyl analog (target compound 1) represents the activity maximum. Compounds with longer alkyl chains—N9-ethyl (compound 2), N9-butyl (compound 4), N9-tert-butyl (compound 3), and N9-allyl (compound 20)—all exhibited reduced growth-inhibitory potency relative to compound 1 in L1210 cells [1]. The introduction of branching (tert-butyl) or unsaturation (allyl) did not recover activity [1]. Similarly, aromatic N9-substituents (phenyl, substituted phenyl) were less active than the simple N9-methyl lead [1]. This establishes a narrow SAR where steric bulk beyond methyl is detrimental.

N-alkyl chain SAR N9-carbamoyladenine homologs Steric tolerance

Differential Physicochemical Identity: Melting Point and Spectroscopic Distinction from N6-Regioisomer

The N9-carbamoyl and N6-carbamoyl regioisomers are unambiguously distinguishable by ¹H NMR and UV spectroscopy, providing a quality-control basis for procurement verification. Compound 1 (N9-methyl) exhibited distinct ¹H NMR signals: δ 3.02 (d, 3H, J = 5 Hz, –NHCH₃), 7.75 (br, 2H, –NH₂), 8.76 (s, 1H, 2-H), and 9.02 (s, 1H, 8-H) in DMSO-d₆, and a melting point of 345–350 °C (dec.) [1]. In contrast, N6-carbamoyladenines displayed different UV absorption maxima (268–270 and 276–277 nm at neutral pH) compared with N9-carbamoyladenines (254–262 nm) [1]. The chemical shift difference between H2 and H8 protons (Δδ) also reliably discriminated N9- from N6-carbamoyl substitution [1].

Purine regioisomer characterization NMR differentiation Melting point comparison

In Vivo Translation Gap: Potent In Vitro Activity Does Not Extrapolate to L1210 Survival Models

Despite being among the most potent compounds in vitro, compound 1 (N9-methyl) and its close analog compound 15 (N9-methylthiocarbamoyl) failed to significantly extend the lifespan of mice bearing L1210 leukemia when evaluated in vivo [1]. This in vitro–in vivo disconnect was explicitly noted by the authors, who reported that compounds 1, 15, 37, and 47 'did not extend significantly the life of the mice bearing L1210 leukemia' [1]. This finding serves as a critical caveat for procurement decisions: the compound is a validated in vitro tool but is not suitable for direct in vivo efficacy studies without formulation or prodrug optimization.

In vitro–in vivo correlation L1210 leukemia mouse model Pharmacokinetic limitations

Synthetic Accessibility via Single-Step Carbamoylation: Defined Yield and Purity Baseline for Procurement Specifications

Compound 1 is synthesized by direct reaction of adenine with methyl isocyanate (1.1 equiv) in anhydrous DMSO at room temperature, yielding the N9-carbamoyl product in 69% yield after crystallization from CHCl₃–MeOH [1]. This straightforward single-step procedure contrasts with the multi-step sequences required for N6-carbamoyladenines or N6,N9-dicarbamoyl derivatives, which require chromatographic separation of regioisomeric mixtures [1]. Commercially, the compound is available at ≥97% purity (HPLC) from multiple suppliers , providing a well-defined procurement specification.

Purine carbamoylation synthesis Methyl isocyanate reaction Compound purity specification

Validated Application Scenarios for 6-Amino-N-methyl-9H-purine-9-carboxamide (CAS 64442-29-1) Based on Quantitative Evidence


In Vitro Pharmacophore Validation in Purine-Based Antileukemic Screening Cascades

Use as a positive-control N9-carbamoyladenine in L1210 murine leukemia cell growth-inhibition assays. At 10⁻⁴ M, the compound reproducibly delivers ≥70% inhibition, serving as a benchmark for evaluating novel purine derivatives [1]. Its defined activity window enables rank-ordering of new analogs against a historically validated lead scaffold. Note: activity is confined to in vitro systems; in vivo L1210 survival studies showed no significant benefit [1].

Regiochemical Reference Standard for N9- vs. N6-Carbamoyladenine Differentiation

Utilize the compound's well-characterized ¹H NMR (δ 8.76, H2; δ 9.02, H8; Δδ = 0.26 ppm) and UV (λmax 254–262 nm) signatures as a quality-control reference for distinguishing N9-carbamoyladenines from N6-carbamoyl regioisomers in synthetic chemistry workflows [1]. This is critical for laboratories synthesizing purine libraries where regioisomeric purity directly impacts biological assay reproducibility.

Negative Control for In Vivo L1210 Leukemia Efficacy Studies

Deploy as a tool compound to benchmark the in vitro–in vivo translation gap in purine-based antitumor programs. The compound's documented failure to extend survival in L1210-bearing mice, despite potent in vitro activity [1], makes it a valuable comparator for validating novel formulations, prodrug strategies, or delivery systems designed to overcome the pharmacokinetic limitations inherent to the N9-carbamoyladenine scaffold.

Synthetic Intermediate for N9-Functionalized Purine Library Expansion

Leverage the single-step, room-temperature synthesis from adenine and methyl isocyanate (69% yield) [1] as a scalable entry point for generating focused N9-carbamoyladenine libraries. The N-methylcarboxamide group serves as a stable handle for further derivatization, enabling systematic exploration of N9-substituted purine chemical space without the regioisomeric separation burden associated with N6-carbamoyl synthesis.

Quote Request

Request a Quote for 6-Amino-N-methyl-9H-purine-9-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.